molecular formula C8H11N3O2 B12639797 Ethyl 2-(6-aminopyrazin-2-yl)acetate CAS No. 1245644-65-8

Ethyl 2-(6-aminopyrazin-2-yl)acetate

Cat. No.: B12639797
CAS No.: 1245644-65-8
M. Wt: 181.19 g/mol
InChI Key: SUMHCKLLXJKMOE-UHFFFAOYSA-N
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Description

Ethyl 2-(6-aminopyrazin-2-yl)acetate is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-aminopyrazin-2-yl)acetate typically involves the reaction of 6-aminopyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may include additional steps such as distillation and solvent extraction to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-aminopyrazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-aminopyrazin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-aminopyrazin-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-aminopyrazin-2-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine and pyrimidine derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .

Biological Activity

Ethyl 2-(6-aminopyrazin-2-yl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its structural characteristics, biological interactions, and pharmacological implications based on diverse research findings.

Structural Characteristics

This compound features a pyrazine ring substituted with an amino group and an ethyl acetate moiety. Its molecular formula contributes to its unique electronic properties, influencing its reactivity and interaction with biological macromolecules. The compound's ability to engage in hydrogen bonding and π-π stacking interactions with aromatic residues in proteins suggests potential modulation of enzymatic activities and receptor functions, which is critical in pharmacological contexts .

The biological activity of this compound can be attributed to its interactions with various molecular targets. The following mechanisms have been identified:

  • Enzyme Modulation : The compound may influence enzymatic pathways through binding interactions, potentially altering enzyme kinetics.
  • Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against cancer cell lines, indicating potential anti-cancer properties .

Biological Activity Data

Research has shown that this compound affects various biological pathways. Below is a summary table of its biological activities based on available literature:

Activity Description Reference
CytotoxicityExhibits selective anti-proliferative activity against MDR leukemia cells.
Enzyme InhibitionPotential inhibitor of key enzymes involved in metabolic pathways.
Antimicrobial PropertiesDemonstrated activity against certain bacterial strains in preliminary assays.

Case Study 1: Anti-Cancer Activity

In a study examining the cytotoxic effects of this compound, researchers found that the compound exhibited significant anti-proliferative activity against multidrug-resistant (MDR) acute myeloid leukemia (AML) cells. The study highlighted the structure-activity relationship (SAR), indicating that specific modifications to the pyrazine ring could enhance cytotoxic efficacy while maintaining selectivity for cancer cells over normal cells .

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with metabolic enzymes involved in drug metabolism. It was found that this compound could inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various pharmaceuticals, thereby suggesting a potential role in drug-drug interactions .

Research Findings and Future Directions

The existing literature underscores the need for further exploration into the binding affinities and specific molecular targets of this compound. Future research should aim to:

  • Conduct Detailed Binding Studies : Investigating how this compound interacts at a molecular level with various targets could elucidate its pharmacological profile.
  • Expand Toxicological Assessments : Understanding the safety profile through comprehensive toxicological studies will be essential before considering clinical applications.
  • Explore Derivatives and Analogues : Synthesizing and testing derivatives may lead to compounds with improved efficacy or reduced toxicity.

Properties

CAS No.

1245644-65-8

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-(6-aminopyrazin-2-yl)acetate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3,(H2,9,11)

InChI Key

SUMHCKLLXJKMOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=N1)N

Origin of Product

United States

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